molecular formula C20H18ClN3 B12256036 Bis[(quinolin-2-yl)methyl]amine hydrochloride

Bis[(quinolin-2-yl)methyl]amine hydrochloride

Cat. No.: B12256036
M. Wt: 335.8 g/mol
InChI Key: VGOYRLGJAUQBES-UHFFFAOYSA-N
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Description

Bis[(quinolin-2-yl)methyl]amine hydrochloride is a compound that features two quinoline moieties attached to a central amine group, forming a hydrochloride salt Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C20H18ClN3

Molecular Weight

335.8 g/mol

IUPAC Name

1-quinolin-2-yl-N-(quinolin-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C20H17N3.ClH/c1-3-7-19-15(5-1)9-11-17(22-19)13-21-14-18-12-10-16-6-2-4-8-20(16)23-18;/h1-12,21H,13-14H2;1H

InChI Key

VGOYRLGJAUQBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCC3=NC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(quinolin-2-yl)methyl]amine hydrochloride typically involves the reaction of quinoline-2-carbaldehyde with a primary amine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the amine linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.

    Reduction: Reduction reactions can target the quinoline rings or the central amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinoline rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reaction conditions but can include various substituted quinoline derivatives or modified amine structures.

Scientific Research Applications

Chemistry: Bis[(quinolin-2-yl)methyl]amine hydrochloride is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent due to the known activity of quinoline derivatives against various pathogens.

Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimalarial activities, leveraging the bioactivity of the quinoline scaffold.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis[(quinolin-2-yl)methyl]amine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The quinoline moieties can intercalate with DNA or inhibit enzyme activity, leading to its antimicrobial or anticancer effects. The central amine group may also play a role in binding to specific molecular targets, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: An anticancer agent that also features a quinoline moiety.

Uniqueness: Bis[(quinolin-2-yl)methyl]amine hydrochloride is unique due to its dual quinoline structure, which may enhance its binding affinity and biological activity compared to single-quinoline derivatives. This dual structure allows for more versatile interactions with biological targets, potentially leading to more potent therapeutic effects.

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